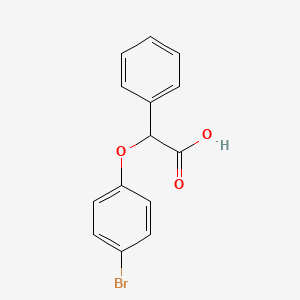

2-(4-Bromophenoxy)-2-phenylacetic acid

描述

2-(4-Bromophenoxy)-2-phenylacetic acid (CAS: 938147-43-4) is a carboxylic acid derivative with a brominated phenoxy group and a phenyl substituent on the acetic acid backbone. Its molecular formula is C₁₄H₁₁BrO₃, and it has a molecular weight of 307.14 g/mol . The compound is characterized by the following structural features:

- A central acetic acid core.

- A 4-bromophenoxy group attached to the α-carbon.

- A phenyl group on the same α-carbon.

The bromine atom introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions. However, critical data such as purity, solubility, and safety parameters are currently unavailable .

属性

IUPAC Name |

2-(4-bromophenoxy)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-11-6-8-12(9-7-11)18-13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPPWTYIGIOWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-2-phenylacetic acid typically involves the reaction of 4-bromophenol with phenylacetic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid reagent . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-(4-Bromophenoxy)-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted phenoxyacetic acids.

科学研究应用

Overview

2-(4-Bromophenoxy)-2-phenylacetic acid is an organic compound with the molecular formula . This compound features a bromophenoxy group and a phenylacetic acid moiety, making it valuable in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and biological activities.

Organic Synthesis

This compound serves as a building block in organic synthesis. It can be utilized to create complex molecules through various chemical transformations, including oxidation, reduction, and substitution reactions. This versatility makes it a crucial intermediate in the synthesis of pharmaceutical compounds and specialty chemicals .

Research has indicated that this compound possesses potential antibacterial and antifungal properties . Studies have explored its efficacy against various microbial strains, contributing to its investigation as a candidate for drug development. The compound's mechanism of action involves interactions with specific molecular targets, which may lead to therapeutic applications in treating infections .

Pharmaceutical Development

The compound is being explored for its potential use in the synthesis of pharmaceutical intermediates . Its structural characteristics allow for modifications that can enhance biological activity or improve pharmacokinetic properties, making it an attractive option in drug formulation research .

Case Studies and Research Findings

Recent studies have documented the applications of this compound across various fields:

-

Antimicrobial Studies : Research has shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) indicating potent effects .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 2.43 µg/mL Bacillus subtilis 2.42 µg/mL - Pharmaceutical Synthesis : The compound has been investigated as an intermediate in synthesizing antihistamines and other therapeutic agents, highlighting its relevance in medicinal chemistry .

作用机制

The mechanism of action of 2-(4-Bromophenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions, while the phenylacetic acid moiety can influence the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

Halogen-Substituted Derivatives

2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate

- Molecular Formula: C₁₄H₁₂BrNO₄S·H₂O.

- Molecular Weight : 388.23 g/mol.

- Key Features: Replaces the phenoxy group with a sulfonamide moiety and includes a bromobenzene ring. Synthesized via condensation of 4-bromobenzenesulfonyl chloride with phenylglycine .

- Structural Differences: The sulfonamide group (–SO₂NH–) enhances hydrogen-bonding capacity compared to the ether linkage in the target compound. Crystal packing is stabilized by N–H⋯O and O–H⋯O interactions, which are absent in the phenoxy analog .

- Applications: Sulfonamide derivatives are noted for biological activity (e.g., enzyme inhibition) and ligand capabilities in coordination chemistry .

2-(4-Chlorobenzenesulfonamido)-2-phenylacetic Acid

- Molecular Formula: C₁₄H₁₂ClNO₄S.

- Key Features : Chlorine replaces bromine, reducing molecular weight (MW: ~349.78 g/mol) and altering electronic effects. Chlorine’s lower electronegativity compared to bromine may reduce steric hindrance and influence reactivity .

2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic Acid

- Molecular Formula: C₁₄H₁₂FNO₄S.

Functional Group Variations

2-(4-Bromo-2-methylphenoxy)acetic Acid

- Molecular Formula : C₉H₉BrO₃.

- Key Features : Lacks the α-phenyl group present in the target compound. The methyl substituent on the benzene ring increases hydrophobicity but reduces steric bulk compared to bromine .

1-(4-Methylphenyl)-2-phenylacetic Acid

- Molecular Formula : C₁₅H₁₄O₂.

- Key Features: Replaces the bromophenoxy group with a methylphenyl moiety.

Physicochemical Properties

生物活性

2-(4-Bromophenoxy)-2-phenylacetic acid (CAS No. 938147-43-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by a phenylacetic acid core substituted with a bromophenoxy group. This structural configuration is believed to contribute to its biological properties.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages stimulated with lipopolysaccharides (LPS) .

Analgesic Effects

In animal models, this compound has demonstrated analgesic effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic activity appears to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pain pathway .

The mechanism by which this compound exerts its effects involves several pathways:

- COX Inhibition : The compound inhibits both COX-1 and COX-2 enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.

- Cytokine Modulation : It modulates the expression of various cytokines involved in inflammatory responses, thereby reducing inflammation at the cellular level .

Study 1: In Vitro Analysis

A study conducted on human peripheral blood mononuclear cells (PBMCs) treated with this compound showed a dose-dependent decrease in IL-6 production. The results indicated that at concentrations above 10 µM, there was a significant reduction in cytokine levels compared to untreated controls .

Study 2: Animal Model Evaluation

In a rodent model of acute inflammation induced by carrageenan, administration of this compound resulted in a marked reduction in paw edema compared to the control group. The edema was measured at various time points post-administration, showing sustained anti-inflammatory effects over 24 hours .

Data Summary

| Parameter | Observation |

|---|---|

| CAS Number | 938147-43-4 |

| Anti-inflammatory Effect | Significant reduction in TNF-alpha and IL-6 production |

| Analgesic Activity | Comparable to NSAIDs |

| Mechanism | COX inhibition and cytokine modulation |

| Effective Concentration | >10 µM for cytokine inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。